molecular formula C7H7BrN2O B1288554 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 959992-62-2

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B1288554
CAS No.: 959992-62-2
M. Wt: 215.05 g/mol
InChI Key: OTGDCHNSXQUISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7BrN2O It is characterized by a pyrido[3,2-b][1,4]oxazine core structure with a bromine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization and Ring-Opening: The oxazine ring can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Uniqueness

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.

Biological Activity

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 959992-62-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C7H7BrN2O
  • Molecular Weight : 215.05 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% in commercial preparations .

The biological activity of this compound is believed to involve interactions with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : Acting on various receptors affecting neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Some derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications to the oxazine ring can enhance potency against these pathogens .

Anticancer Activity

This compound has been evaluated for anticancer properties:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The compound appears to induce apoptosis and inhibit cell proliferation through multiple signaling pathways .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

  • Neuroprotection in Animal Models : Animal studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various pyrido[3,2-b][1,4]oxazine derivatives against clinical isolates. Results indicated that certain modifications led to enhanced activity against resistant strains.
  • Case Study on Anticancer Activity :
    • Research involving MCF-7 breast cancer cells revealed that treatment with 6-bromo derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cells
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine?

Answer:
Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For brominated heterocycles, halogen exchange reactions or Pd-catalyzed cross-coupling may be employed. Key steps include:

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) to isolate the product .
  • Yield improvement : Pre-activate bromine substituents using NBS (N-bromosuccinimide) under inert conditions .
  • Analytical validation : Confirm purity via HPLC (>95%) and characterize intermediates using 1H^1 \text{H}/13C^{13} \text{C}-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) .

Table 1: Representative Synthetic Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°C±15%
SolventDMF or THF±20%
Catalyst Loading5–10 mol% Pd(PPh₃)₄±10%

Q. Advanced: How can computational modeling resolve contradictions in regioselectivity during functionalization?

Answer:
Contradictions in regioselectivity (e.g., C-6 vs. C-8 bromination) arise from electronic and steric effects. Methodological approaches include:

  • DFT Calculations : Compare activation energies of transition states at different positions using Gaussian or ORCA software. For pyrido-oxazines, electron-deficient C-6 is typically more reactive .
  • MD Simulations : Analyze steric hindrance from the oxazine ring using AMBER or GROMACS. Bulkier substituents at C-3 may divert reactivity to C-8 .
  • Validation : Cross-reference computational predictions with experimental 1H^1 \text{H}-NMR NOE data to confirm spatial arrangements .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^1 \text{H}-NMR: Peaks at δ 4.2–4.5 ppm (methylene groups in oxazine) and δ 6.8–7.5 ppm (pyridine protons) .
    • 13C^{13} \text{C}-NMR: Carbons adjacent to bromine show deshielding (δ 120–130 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 215.05 .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ≈ 1.9 Å) .

Q. Advanced: How to design structure-activity relationship (SAR) studies for pyrido-oxazine derivatives?

Answer:

  • Core Modifications : Introduce substituents at C-3 (e.g., methyl, aryl) to assess steric effects on bioactivity .
  • Electron-Withdrawing Groups : Replace bromine with CF₃ or NO₂ to probe electronic contributions to receptor binding .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) paired with docking studies (AutoDock Vina) to correlate structural changes with activity .

Table 2: SAR Trends in Pyrido-Oxazine Derivatives

Substituent PositionBioactivity (IC₅₀)Key Interaction
C-6 Br12 µMHalogen bonding
C-3 Me>100 µMSteric hindrance

Q. Basic: What safety protocols are critical during handling?

Answer:

  • Storage : Maintain at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .
  • Exposure Mitigation : Use fume hoods for reactions involving bromine; wear nitrile gloves and goggles (P280/P305+P351+P338 protocols) .
  • Waste Disposal : Quench brominated byproducts with Na₂S₂O₃ before aqueous disposal .

Q. Advanced: How to resolve discrepancies in reported melting points for derivatives?

Answer:
Discrepancies often stem from polymorphic forms or solvent residues. Strategies include:

  • DSC Analysis : Compare thermograms to identify polymorph transitions (e.g., endothermic peaks at 150–176°C) .
  • Recrystallization : Use solvent pairs (e.g., EtOAc/hexane) to isolate pure crystalline forms .
  • PXRD : Match diffraction patterns with literature data (e.g., d-spacing at 5.2 Å for monoclinic systems) .

Q. Basic: What cross-coupling reactions are feasible with the bromine substituent?

Answer:

  • Suzuki-Miyaura : Couple with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups .
  • Buchwald-Hartwig : Amination with primary/secondary amines (Xantphos ligand, Cs₂CO₃) .
  • Sonogashira : Alkynylation using CuI and terminal alkynes .

Q. Advanced: How to validate mechanistic pathways in photodegradation studies?

Answer:

  • LC-MS/MS : Identify degradation products (e.g., debrominated pyridine fragments) under UV light .
  • EPR Spectroscopy : Detect radical intermediates (e.g., Br•) using spin traps like DMPO .
  • Kinetic Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} to distinguish homolytic vs. heterolytic cleavage .

Q. Basic: What analytical methods confirm the absence of regioisomeric impurities?

Answer:

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to separate regioisomers by retention time .
  • 2D NMR (COSY/HSQC) : Assign coupling patterns (e.g., 3J^3 \text{J}-coupling in pyridine vs. oxazine rings) .

Q. Advanced: How to integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

Answer:

  • Ligand Design : Functionalize the oxazine nitrogen with carboxylate or pyridyl groups for coordination to metal nodes (e.g., Zr⁴⁺) .
  • Porosity Analysis : Use BET surface area measurements to assess MOF stability after bromine incorporation .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGDCHNSXQUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609958
Record name 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959992-62-2
Record name 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one (1.35 g, 5.89 mmol) was dissolved in THF (40 mL). Boranedimethylsulphide complex (2.0 M in THF, 5.89 mL, 11.79 mmol) was added and the resulting mixture heated to 70° C. under nitrogen for 15 minutes. Next, the reaction mixture was cooled to room temperature, quenched with methanol (˜5 mL), and then dried under vacuum to obtain a white solid. The crude material was dissolved in dichloromethane and washed with H2O. The aqueous phase was discarded and the organic phase was dried under vacuum to give 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Yield: 1.1 g (87%). LCMS (ESI): calc. C7H7BrN2O=214, 216; obs. M+H=215, 217.
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.